1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione
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Overview
Description
1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorophenyl group and an isobutyl group attached to a pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones, under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the isobutyl group: The isobutyl group can be attached to the pyrazine ring through alkylation reactions using isobutyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk synthesis of intermediates: Large quantities of the required intermediates, such as 1,2-diamines and α-diketones, are synthesized and purified.
Cyclization and functionalization: The intermediates are subjected to cyclization and functionalization reactions under optimized conditions to maximize yield and purity.
Purification and isolation: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: It serves as a probe molecule for studying the biological activity and mechanism of action of pyrazine derivatives in cellular and molecular biology.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
Gene Expression: Regulation of gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione: Similar structure with a chlorine atom instead of a fluorine atom.
1-(4-methylphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione: Similar structure with a methyl group instead of a fluorine atom.
1-(4-nitrophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, biological activity, and pharmacokinetic profile, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-5-3-11(15)4-6-12/h3-8,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHMUISODWKPDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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